N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-2-methylaniline
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Overview
Description
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE is a complex organic compound characterized by the presence of methoxy and iodine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodo-2-methylaniline under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The iodine substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and iodine substituents play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but lacking the imine and iodine groups.
Mescaline: A compound with similar methoxy groups but different overall structure and biological activity.
Uniqueness
N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4-IODO-2-METHYLPHENYL)AMINE is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16INO2 |
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Molecular Weight |
381.21 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16INO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-10H,1-3H3 |
InChI Key |
WLXBKCAFJNHUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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